molecular formula C17H18ClNO B2872820 2-chloro-N-(2,6-diethylphenyl)benzamide CAS No. 196712-99-9

2-chloro-N-(2,6-diethylphenyl)benzamide

Cat. No.: B2872820
CAS No.: 196712-99-9
M. Wt: 287.79
InChI Key: ZFEHRZLPWJWOGZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-diethylphenyl)benzamide is an organic compound with the molecular formula C17H18ClNO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white crystalline appearance and is slightly soluble in organic solvents like ethanol and acetone .

Preparation Methods

The synthesis of 2-chloro-N-(2,6-diethylphenyl)benzamide involves several steps. One common method includes the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or xylene, followed by purification through crystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

2-chloro-N-(2,6-diethylphenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-(2,6-diethylphenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

2-chloro-N-(2,6-diethylphenyl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications .

Biological Activity

2-Chloro-N-(2,6-diethylphenyl)benzamide is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C17H18ClNO
  • Appearance: White crystalline solid
  • Solubility: Slightly soluble in organic solvents like ethanol and acetone

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may inhibit the activity of several protein kinases, which play crucial roles in cell signaling pathways and disease progression.

Potential Mechanisms Include:

  • Inhibition of Protein Kinases: Similar compounds have shown the ability to modulate kinase activity, which could lead to therapeutic effects in various diseases.
  • Antimicrobial Activity: The compound has been studied for its potential antimicrobial properties, indicating a broad spectrum of biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In a comparative study, it was found effective against various bacterial strains. The following table summarizes its efficacy against selected pathogens:

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, making it a candidate for further exploration in inflammatory disease models .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A study published in a peer-reviewed journal examined the antimicrobial efficacy of various benzamide derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent .
  • Inflammation Model:
    In an experimental model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers compared to controls. This highlights its potential utility in managing conditions characterized by excessive inflammation.
  • Toxicity Assessment:
    Toxicity studies conducted on zebrafish larvae indicated that while the compound exhibits biological activity, it also possesses a certain degree of toxicity at higher concentrations. This necessitates careful consideration when evaluating its therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHRZLPWJWOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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